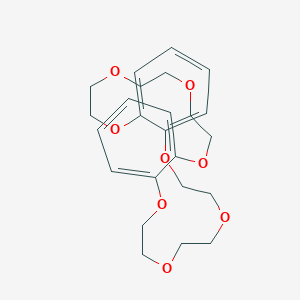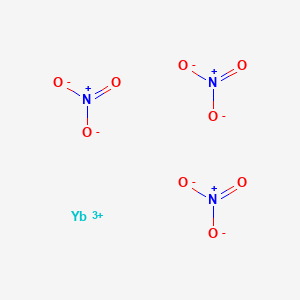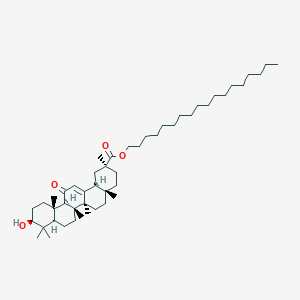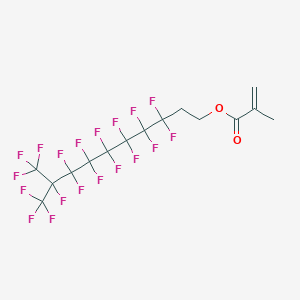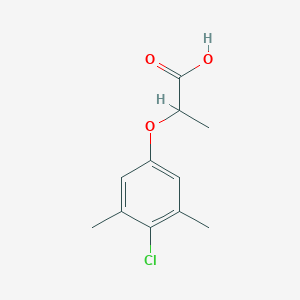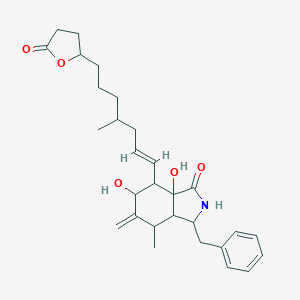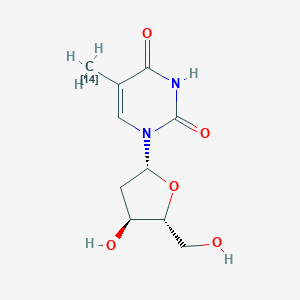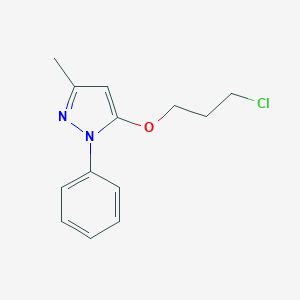
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole, commonly referred to as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a pyrazole-based compound that has been synthesized through various methods, each with its advantages and limitations. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
CPP has been shown to selectively inhibit the enzyme cytochrome P450 by binding to the heme iron in the active site of the enzyme. This inhibition results in a decrease in the metabolism of drugs that are substrates for cytochrome P450, leading to an increase in their bioavailability. CPP has also been shown to bind to the GABAA receptor, resulting in anxiolytic effects.
Effets Biochimiques Et Physiologiques
CPP has been shown to have various biochemical and physiological effects. It has been shown to increase the bioavailability of drugs that are substrates for cytochrome P450, leading to an increase in their potency. CPP has also been shown to have anxiolytic effects, which may be due to its binding to the GABAA receptor. Additionally, CPP has been shown to have effects on the central nervous system, including sedation and hypothermia.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for use in lab experiments. It is readily available through various synthesis methods, and its unique properties make it a valuable tool in scientific research. However, CPP also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
CPP has several potential future directions for scientific research. It may be studied further for its potential applications in the treatment of anxiety disorders and drug addiction. Additionally, CPP may be used as a tool to study the role of cytochrome P450 in drug metabolism and the effects of anxiolytic drugs on the central nervous system. Further research may also be conducted to optimize the synthesis methods of CPP and to explore its potential use in other areas of scientific research.
Méthodes De Synthèse
CPP can be synthesized through various methods, including the reaction of 3-methyl-1-phenylpyrazol-5-ol with 3-chloropropyl bromide in the presence of a base. Another method involves the reaction of 3-methyl-1-phenylpyrazole with 3-chloropropionic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of CPP, making it readily available for scientific research.
Applications De Recherche Scientifique
CPP has been widely used in scientific research due to its unique properties. It has been used as a selective inhibitor of the enzyme cytochrome P450, which plays a crucial role in drug metabolism. CPP has also been used as a ligand for the GABAA receptor, which is a target for anxiolytic drugs. CPP has been studied for its potential application in the treatment of anxiety disorders and drug addiction.
Propriétés
Numéro CAS |
15083-38-2 |
|---|---|
Nom du produit |
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole |
Formule moléculaire |
C13H15ClN2O |
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
5-(3-chloropropoxy)-3-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C13H15ClN2O/c1-11-10-13(17-9-5-8-14)16(15-11)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3 |
Clé InChI |
ZFDZSSZJHZEVHF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2 |
Autres numéros CAS |
15083-38-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





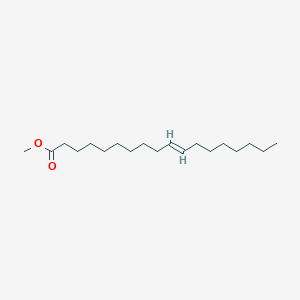
![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)
